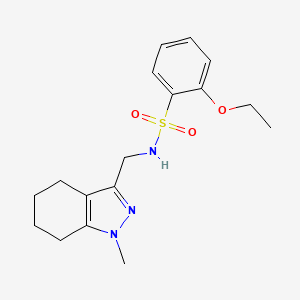
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazole derivatives involves several steps . The first step usually involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds like "2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide" .Molecular Structure Analysis
Indazole, the core structure in “2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide”, is a fused aromatic heterocyclic system containing a benzene and a pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The 1H-indazole is the predominant and stable form over 2H-indazole .Applications De Recherche Scientifique
Antihypertensive Research
This compound may serve as a precursor in the synthesis of molecules with antihypertensive properties. Its structural similarity to known antihypertensive agents suggests potential activity in modulating blood pressure. Research could explore its efficacy in treating conditions like hypertension and its role in sodium homeostasis .
Anticancer Activity
The indazole moiety present in the compound is known for its antiproliferative properties against various cancer cell lines. Studies could investigate the compound’s effectiveness in inhibiting tumor growth and its potential use as a chemotherapeutic agent .
Anti-Inflammatory and Analgesic Effects
Compounds with an indazole structure have shown anti-inflammatory and analgesic activities. This compound could be analyzed for its ability to reduce inflammation and pain, comparing its efficacy and safety profile with existing medications .
Antimicrobial Applications
The sulfonamide group in this compound is commonly associated with antimicrobial activity. Research could be conducted to assess its potential as an antibacterial or antifungal agent, particularly against drug-resistant strains .
Neuroprotective Potential
Given the neuroactive properties of indazole derivatives, this compound could be studied for its neuroprotective effects. It might be beneficial in the treatment of neurodegenerative diseases or as a protective agent against neurotoxicity .
Pharmaceutical Development
The compound’s structure is conducive to modification, making it a valuable candidate for the development of new pharmaceutical drugs. Its versatility could lead to the creation of a variety of drugs with different therapeutic targets .
Orientations Futures
Indazole, the core structure in “2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide”, has been identified as a medicinally important heterocyclic moiety . Given its various biological activities, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Propriétés
IUPAC Name |
2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-16-10-6-7-11-17(16)24(21,22)18-12-14-13-8-4-5-9-15(13)20(2)19-14/h6-7,10-11,18H,3-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGQBECEZGZGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)
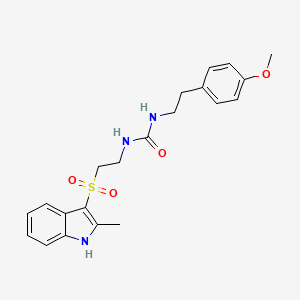
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
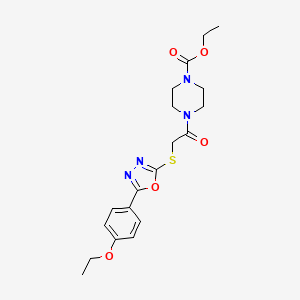
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)

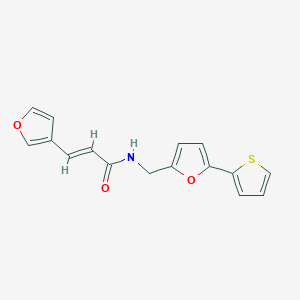
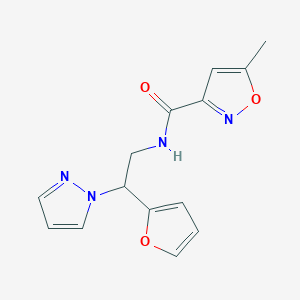


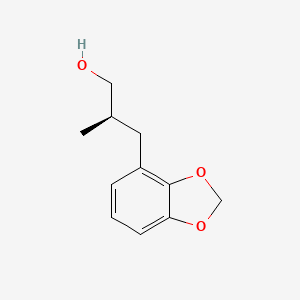
![Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2891830.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2H-1,3-benzodioxol-5-yl)formamido]acetate](/img/structure/B2891833.png)